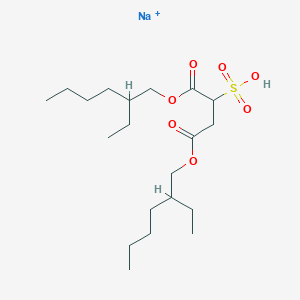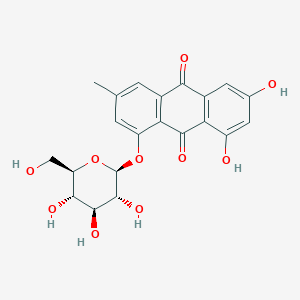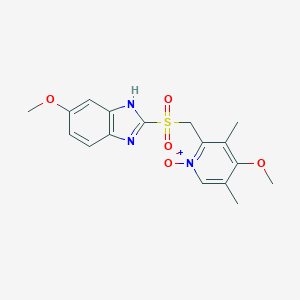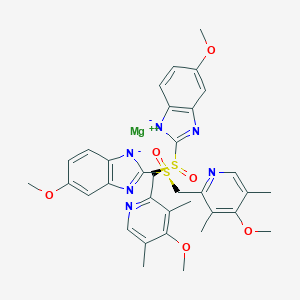
Lansoprazole N-oxide
概要
説明
Lansoprazole N-oxide is a compound with the molecular formula C16H14F3N3O3S . It is an impurity of Lansoprazole, which is formed during the bulk synthesis of the drug . Lansoprazole is a proton pump inhibitor used to help gastrointestinal ulcers heal, to treat symptoms of gastroesophageal reflux disease (GERD), to eradicate Helicobacter pylori, and to treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Synthesis Analysis
During the bulk synthesis of Lansoprazole, five impurities have been observed: Lansoprazole N-oxide, Lansoprazole sulfone N-oxide, Lansoprazole sulfide, Lansoprazole sulfone, and N-aralkyl Lansoprazole . The degradation of Lansoprazole under acidic, oxidative, basic, and neutral stress conditions has been studied .
Molecular Structure Analysis
The molecular structure of Lansoprazole N-oxide is represented by the formula C16H14F3N3O3S . The molecular weight of the compound is 385.36 .
Chemical Reactions Analysis
Lansoprazole and its impurities, including Lansoprazole N-oxide, have been studied under stress conditions such as pH, moisture, heat, and other negative effects due to transportation or packaging issues . These studies help predict the impact of these conditions on drug potency and purity, ensuring patient safety .
Physical And Chemical Properties Analysis
Lansoprazole N-oxide has a molecular weight of 385.36 and a molecular formula of C16H14F3N3O3S .
科学的研究の応用
-
Pharmaceutical Development
- Lansoprazole is used in the formulation of fast-disintegrating tablets . These tablets rapidly disintegrate in the mouth, making them patient-friendly . The tablets consist of enteric-coated microgranules and inactive granules . The design of these tablets involves the use of mannitol as a basic excipient .
- The tablets have sufficient tensile strength, rapid disintegration time in the mouth, and dissolution behavior in the acid stage and buffer stage similar to current lansoprazole capsules .
-
Biocatalysis
- Flavin-dependent monooxygenases (FMOs), which are of substantial interest as catalysts in monooxygenation reactions, have applications in diverse fields such as drug metabolism, environmental studies, and natural product synthesis .
- FMOs are pivotal in antibiotic research, significantly influencing the behavior of natural products, antimicrobial agents, and the pathways critical to drug synthesis .
- They are also underscored as potential pharmaceutical targets, pivotal in opposing disease progression and viable for therapeutic intervention .
-
Inflammation Research
-
Pharmaceutical Impurity
-
Chemical Nanosensor
-
Pharmaceutical Impurity
-
Chemical Nanosensor
-
Improved Drug Production
- An improved large-scale synthesis of lansoprazole, an anti-ulcer drug, has been described .
- The synthesis involves the coupling of 2-mercaptobenzimadazole with 2-chloromethyl-3methyl-4-(2, 2, 2-trifluoro ethoxy) pyridine hydrochloride using water as a solvent to yield a thioether .
- This thioether is then selectively oxidized to lansoprazole using sodium hypochlorite, a mild, economic, and eco-friendly oxidizing agent .
Safety And Hazards
When handling Lansoprazole N-oxide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
将来の方向性
The future directions for Lansoprazole N-oxide could involve further studies on its degradation under various stress conditions. This could help in predicting the impact of certain conditions on drug potency and purity, ensuring patient safety . Automation of data analysis and processing is becoming a hot topic in this field .
特性
IUPAC Name |
2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGHBYDDJGHGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lansoprazole N-oxide | |
CAS RN |
213476-12-1 | |
| Record name | Lansoprazole N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213476121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LANSOPRAZOLE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C3Z1Q9J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)



![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)



![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)



![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)
